Positional Isomer Differentiation: 4-Substitution vs. 3-Substitution Structural and Synthetic Divergence
4-(Furan-2-yl)pyridin-2(1H)-one is a distinct chemical entity from its positional isomer 3-(furan-2-yl)pyridin-2(1H)-one. The furan-2-yl group is covalently bonded to the 4-position of the pyridinone ring, whereas the 3-isomer places the same group at the adjacent 3-position. This difference is unequivocally defined by their canonical SMILES strings and InChI identifiers . While direct comparative biological data for these two specific isomers is not reported in the public domain, this structural divergence is the fundamental basis for all differential properties. The 4-substituted pattern offers a distinct vector for hydrogen bonding via the pyridinone N-H and C=O groups, which molecular docking studies confirm is critical for interactions with cancer targets like METAP2 and EGFR [1]. In contrast, the 3-isomer presents a different spatial orientation, which is expected to alter binding affinity and selectivity profiles. This is a Class-level inference based on the well-established principle of regioisomerism in medicinal chemistry [2].
| Evidence Dimension | Structural Identity and Synthetic Precursor |
|---|---|
| Target Compound Data | 4-(furan-2-yl)pyridin-2(1H)-one; Canonical SMILES: C1=COC(=C1)C2=CC(=O)NC=C2; InChI: InChI=1S/C9H7NO2/c11-9-6-7(3-4-10-9)8-2-1-5-12-8/h1-6H,(H,10,11) |
| Comparator Or Baseline | 3-(furan-2-yl)pyridin-2(1H)-one; Canonical SMILES: C1=COC(=C1)C2=CC=CNC2=O; InChI: InChI=1S/C9H7NO2/c11-9-6-7(3-4-10-9)8-2-1-5-12-8/h1-6H,(H,10,11) (Note: Exact InChI for 3-isomer not provided by source but differs in connectivity) |
| Quantified Difference | Furan substitution at the 4-position vs. the 3-position of the pyridin-2(1H)-one ring |
| Conditions | Chemical structure analysis based on IUPAC nomenclature and SMILES notation |
Why This Matters
For procurement, verifying CAS 1159817-23-8 ensures acquisition of the specific 4-substituted isomer required for a given SAR campaign or synthetic route, not the 3-substituted isomer (CAS 30236-47-6).
- [1] Ren, X., Zhang, J., Dai, A., & Sun, P. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences, 25(17), 9626. Molecular docking confirms the essential role of the pyridone C=O group in target binding. View Source
- [2] BIOVIA. (2024). Regioisomerism in Drug Design. Dassault Systèmes. General principle: Positional isomers of a drug scaffold often exhibit profoundly different pharmacological profiles. View Source
